Metasequoic acid A
Overview
Description
Metasequoic acid A, also known as Spruce alkyd A, is a natural organic compound that belongs to the diterpenoid group. It is extracted from the bark of Chinese spruce (Metasequoia glyptostroboides). The chemical formula of this compound is C20H30O3, and its molecular weight is 318.45 g/mol . This compound has garnered interest due to its biological activities, including antifungal, anti-inflammatory, and anticancer properties .
Preparation Methods
Metasequoic acid A is primarily obtained through the extraction and purification of spruce bark. The typical methods include:
Steam Distillation: This method involves the distillation of the bark to separate the volatile components.
Solvent Extraction: Organic solvents such as chloroform, dichloromethane, and ethyl acetate are used to extract the compound from the bark.
Chromatographic Techniques: Techniques like high-performance liquid chromatography (HPLC) are employed to purify the extracted compound.
Chemical Reactions Analysis
Metasequoic acid A undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Metasequoic acid A has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and properties of diterpenoids.
Biology: It has been studied for its antifungal and antibacterial properties, making it a potential candidate for developing new antimicrobial agents.
Medicine: Due to its anti-inflammatory and anticancer properties, it is being investigated for potential therapeutic applications in treating various diseases.
Industry: It is used in the development of natural product-based pesticides and fungicides
Mechanism of Action
The mechanism of action of Metasequoic acid A involves its interaction with specific molecular targets and pathways. It has been found to inhibit the growth of fungi by disrupting their cell membrane integrity. In cancer cells, it induces apoptosis (programmed cell death) by activating specific signaling pathways and inhibiting cell proliferation .
Comparison with Similar Compounds
Metasequoic acid A can be compared with other diterpenoids such as:
Labda-8(20),13-diene-15-oic acid: Similar in structure but differs in its biological activity.
Beta-sitosterol: A plant sterol with different pharmacological properties.
3-Acetoxylabda-8(20),13-diene-15-oic acid: Another diterpenoid with distinct chemical and biological characteristics.
This compound stands out due to its unique cyclopropane ring structure, which is not commonly found in other diterpenoids .
Properties
IUPAC Name |
(E)-5-[(1aR,3aR,4S,7aS,7bS)-3a,7b-dimethyl-5-methylidene-1,1a,2,3,4,6,7,7a-octahydrocyclopropa[a]naphthalen-4-yl]-3-methylpent-2-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O2/c1-13(11-18(21)22)5-7-16-14(2)6-8-17-19(16,3)10-9-15-12-20(15,17)4/h11,15-17H,2,5-10,12H2,1,3-4H3,(H,21,22)/b13-11+/t15-,16+,17-,19-,20+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCLDEDSUWNZZDJ-BDBJVFIPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)O)CCC1C(=C)CCC2C1(CCC3C2(C3)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)O)/CC[C@H]1C(=C)CC[C@@H]2[C@@]1(CC[C@H]3[C@@]2(C3)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the origin of Metasequoic acid A?
A1: this compound is a diterpene compound originally isolated from the tree species Metasequoia glyptostroboides Hu et Cheng, also known as the dawn redwood. [, ]
Q2: What is unique about the structure of Metasequoic acids A and B?
A2: Both this compound and B possess a novel diterpene skeleton characterized by a cyclopropane ring bridging the C-3 and C-4 positions of the labdane framework. This unique structural feature differentiates them from other known diterpenes. [, ]
Q3: Has the structure of this compound been confirmed through synthesis?
A3: Yes, (-)-Metasequoic acid B, an enantiomer of this compound, has been successfully synthesized stereoselectively starting from (R)-(-)-carvone. This synthesis involved constructing a phenanthrenone system and subsequently converting it into the labdane skeleton. []
Q4: What biological activities have been reported for Metasequoic acids?
A4: this compound was initially identified for its antifungal properties. [] Further research revealed that Metasequoic acid B, alongside other diterpenoids isolated from Taxodium distichum, exhibited antifilarial activity. [, ]
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